molecular formula C9H4BrClN4 B14894775 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline

Cat. No.: B14894775
M. Wt: 283.51 g/mol
InChI Key: XXYVSJKCBXOZAX-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminobenzonitrile with 4-bromo-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H4BrClN4

Molecular Weight

283.51 g/mol

IUPAC Name

8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C9H4BrClN4/c10-5-1-2-6-7(3-5)15-4-12-14-9(15)13-8(6)11/h1-4H

InChI Key

XXYVSJKCBXOZAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N3C=NN=C3N=C2Cl

Origin of Product

United States

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